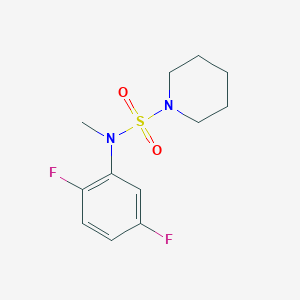
3-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile is a chemical compound that belongs to the class of isoquinoline derivatives. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antidepressant effects. The compound has also been investigated for its potential use in the treatment of various diseases, such as cancer and Alzheimer's disease.
Mechanism of Action
The mechanism of action of 3-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile is not fully understood. However, it has been suggested that the compound acts as a modulator of the serotonergic and noradrenergic systems in the brain. It has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to increase the levels of neurotransmitters, such as serotonin and norepinephrine, which are involved in the regulation of mood and behavior.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile in lab experiments is its relatively low toxicity. It has been found to have a high therapeutic index, which means that it can be administered at high doses without causing significant toxicity. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of 3-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile. One potential direction is the investigation of its potential use in the treatment of cancer. Studies have shown that the compound exhibits anti-tumor activity in vitro and in vivo. Another potential direction is the study of its effects on neurodegenerative diseases, such as Alzheimer's disease. It has been suggested that the compound may have neuroprotective effects and may be useful in the treatment of these diseases. Finally, further research is needed to fully understand the mechanism of action of this compound and to identify potential new targets for its use in the treatment of various diseases.
Synthesis Methods
The synthesis of 3-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile involves the reaction of 5-chloro-3,4-dihydroisoquinoline with acrylonitrile in the presence of a base catalyst. The reaction proceeds through a Michael addition reaction followed by an intramolecular cyclization to form the final product. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the choice of catalyst.
Scientific Research Applications
The potential scientific research applications of 3-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile are vast. The compound has been studied for its anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of chronic pain and inflammation-related diseases. It has also been investigated for its antidepressant effects and its potential use in the treatment of depression and anxiety disorders.
properties
IUPAC Name |
3-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2/c13-12-4-1-3-10-9-15(7-2-6-14)8-5-11(10)12/h1,3-4H,2,5,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUPIVYDQZXWIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=CC=C2)Cl)CCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[(1-ethyl-2-methylpiperidin-4-yl)-methylamino]methyl]-1H-quinolin-2-one](/img/structure/B7593278.png)






![[2-(Thian-4-ylamino)cyclohexyl]methanol](/img/structure/B7593316.png)

![3-Butylsulfonyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B7593342.png)

![2-[(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazole](/img/structure/B7593347.png)

